2-Acetyltetrahydropyridine (ATHP), also known as 2-acetyl-1,4,5,6-tetrahydropyridine, is a nitrogen-containing heterocyclic compound. It exists as a mixture of two tautomers, which exhibit different flavor/aroma characteristics and chromatographic behaviors []. ATHP is a significant flavor component in numerous heated food products, including popcorn, corn chips, bread crust, roasted duck liver, and cooked potato products [, , , , ]. This compound is also associated with the "mousy" off-flavor found in certain beverages like wine and sour beer [, , , ].
2-Acetyl-1,4,5,6-tetrahydropyridine is a nitrogen-containing heterocyclic compound recognized for its contribution to the aroma of various foods, particularly bread. It has garnered attention in both food chemistry and organic synthesis due to its unique flavor profile and potential applications in the food industry. The compound's structure consists of a tetrahydropyridine ring with an acetyl group at the second position, contributing to its distinctive sensory properties.
This compound is classified under heterocyclic compounds, specifically as a substituted tetrahydropyridine. It is often derived from natural sources or synthesized through various organic reactions. Its presence in food products, particularly in baked goods, highlights its significance in flavor chemistry.
The synthesis of 2-acetyl-1,4,5,6-tetrahydropyridine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yields and minimize by-products. The purification processes often involve chromatographic techniques to isolate the target compound from reaction mixtures.
The molecular formula of 2-acetyl-1,4,5,6-tetrahydropyridine is C₇H₁₁NO. The compound features a tetrahydropyridine ring structure with an acetyl group at the second position (C₂).
2-Acetyl-1,4,5,6-tetrahydropyridine undergoes various chemical reactions typical of heterocycles:
The reactivity of this compound is influenced by its functional groups; thus, careful selection of reaction conditions is crucial for desired outcomes.
The mechanism of action for 2-acetyl-1,4,5,6-tetrahydropyridine primarily relates to its role in flavor perception. When released during cooking or baking processes, it interacts with olfactory receptors contributing to the characteristic aroma associated with baked goods. Its formation involves complex biochemical pathways often linked to the Maillard reaction during food processing.
Studies have shown that the compound's sensory properties are significantly affected by its concentration and the presence of other flavor compounds during food preparation .
2-Acetyl-1,4,5,6-tetrahydropyridine is primarily utilized in:
2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP) exemplifies the duality of flavor chemistry. In thermally processed foods like bread crusts, popcorn, and tortilla chips, it forms spontaneously via Maillard reactions between reducing sugars and amino acids (particularly proline or ornithine). Here, it acts as a key aroma impact compound, contributing desirable "caramelic," "cracker-like," or "popcorn-like" notes at concentrations as low as 1.6 μg/L in water [1] [8] [9]. Conversely, in fermented beverages like wine and sour beer, it arises microbially and is notorious for imparting a "mousy" off-flavor reminiscent of rodent urine or damp cereal. This spoilage character manifests retronasally after swallowing and can persist for over 10 minutes, rendering products unpalatable [1] [3] [4]. The compound’s significance lies in this context-dependent perception: identical molecules elicit polarizing sensory responses based on matrix, concentration, and cultural acceptance.
Table 1: Occurrence and Sensory Impact of ATHP in Different Matrices
Matrix | Formation Pathway | Typical Concentration (μg/L) | Primary Sensory Descriptor | Consumer Perception |
---|---|---|---|---|
Baked Goods | Maillard Reaction | 5 - 50* | Popcorn, Caramel | Highly Desirable |
Wine (Spoiled) | Microbial (Brettanomyces/LAB) | 0.7 - 106 | Mousy, Cereal | Undesirable Off-Flavor |
Sour Beer (Spoiled) | Microbial | 1.6 - 58 | Urinous, Cheerios® | Variable (Often Off) |
Cooked Rice | Enzymatic/FGR gene mutation | Trace - 15 | Popcorn-like | Desirable (Aroma) |
Estimated from sensory thresholds; direct quantification in complex foods remains challenging [1] [3] [4].
The "mousy taint" in wines was first documented sensorially by Müller-Thurgau and Osterwalder in 1913, though Thudichum’s 1894 treatise likened it to "the smell of a residence of mice" [1] [3]. Early 20th-century researchers erroneously attributed it to chemical reactions or yeast autolysis. A breakthrough came in 1984 when Strauss and Heresztyn isolated two tautomeric forms of ATHP (alongside ETHP) from spoiled wines using gas chromatography-mass spectrometry (GC-MS):
This tautomerism caused decades of analytical confusion, as elution order reversed depending on GC columns (e.g., CP Wax 51 vs. DB-5). The enamine form was initially misassigned as the earlier-eluting peak until advanced studies using infrared spectroscopy and exact mass spectrometry confirmed the less polar imine (2-acetyl-3,4,5,6-tetrahydropyridine) elutes first [3] . The nomenclature stabilized using "ATHP" as the umbrella term, though structural precision remains critical in analytical chemistry.
Table 2: Key Milestones in ATHP Research
Year | Contribution | Researchers |
---|---|---|
1894 | First sensory description of "mousiness" in wine | Thudichum |
1913 | Microbial origin proposed | Müller-Thurgau & Osterwalder |
1984 | Identification of ATHP tautomers as primary mousy off-flavor compounds | Strauss & Heresztyn |
1995 | Development of first reliable GC-MS method for ATHP quantification | Herderich et al. |
2019 | Validation of HPLC-APCI-MS/MS for wine analysis; SBSE-GC–MS for beer | Hayasaka; Kiyomichi et al. |
2023 | Confirmation of tautomer elution order and SBSE-GC–MS optimization | Kiyomichi et al. |
ATHP’s sensory duality stems from concentration, matrix pH, and genetic sensitivity:
Table 3: Sensory Thresholds and Detection Methods for ATHP
Parameter | Details | Significance |
---|---|---|
Odor Threshold in Water | 1.6 μg/L | Context-dependent: Desirable in foods, off-putting in beverages |
Detection in Wine/Beer | Retronasal only at low pH; requires pH >5 for orthonasal perception | Explains "hidden" spoilage; alkaline strips or palm-rub tests used for screening [1] [3] |
Genetic Sensitivity | ~30% of individuals cannot detect ATHP | Impacts sensory evaluation consistency; necessitates chemical verification |
Quantitative Methods | HPLC-APCI-MS/MS (LOD: 0.07–0.08 μg/L); SBSE-GC–MS (Wine/Beer) | Enables objective quality control beyond sensory panels [3] [4] |
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